molecular formula C17H17FN2O3S B248716 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine

1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248716
M. Wt: 348.4 g/mol
InChI Key: MIEJTAHLAVTWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine, also known as FPSP, is a small molecule compound that has gained attention in the scientific community due to its potential use in drug discovery and development. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to have activity against several important targets, including carbonic anhydrase and the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and the 5-HT1A receptor. This compound has also been found to have anticonvulsant and anxiolytic effects in animal models, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound in the lab. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of a variety of diseases. Another area of interest is further investigation into the mechanism of action of 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine, which could provide insight into its potential therapeutic uses. Finally, research could also focus on improving the solubility of 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with piperazine to form the desired product, 1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine. The yield of this synthesis method has been reported to be around 60-70%.

Scientific Research Applications

1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to have a variety of potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to have activity against several important biological targets, including enzymes and receptors, making it a promising lead compound for the development of new drugs.

properties

Product Name

1-(2-Fluorobenzoyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C17H17FN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

MIEJTAHLAVTWPS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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